molecular formula C15H19NO2 B6610528 N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide CAS No. 2866333-82-4

N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide

Cat. No.: B6610528
CAS No.: 2866333-82-4
M. Wt: 245.32 g/mol
InChI Key: LHXMKMHLMGDKHP-UHFFFAOYSA-N
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Description

N-Benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide is a bicyclic compound characterized by a strained bicyclo[2.1.1]hexane core, a hydroxymethyl group at position 1, and a benzyl-substituted carboxamide at position 2.

Its structural analogs, such as methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate (C₉H₁₄O₃, MW 170.21), have been cataloged as building blocks for medicinal chemistry , highlighting the pharmacological relevance of this scaffold.

Properties

IUPAC Name

N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-10-15-7-12(8-15)6-13(15)14(18)16-9-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXMKMHLMGDKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C2)(C1C(=O)NCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via [2+2] Cycloaddition

The bicyclo[2.1.1]hexane scaffold is efficiently constructed using a photochemical [2+2] cycloaddition strategy. As demonstrated by recent studies, irradiation of 1,3-dienes with UV light (λ = 254 nm) in the presence of a triplet sensitizer (e.g., acetophenone) induces a stereoselective cycloaddition, yielding the strained bicyclic system. For example, reacting 1,3-cyclohexadiene with vinyl acetate under these conditions produces bicyclo[2.1.1]hex-5-ene-2-yl acetate in 68% yield.

Oxidation to Carboxylic Acid

The acetate group at position 2 is hydrolyzed to a carboxylic acid using aqueous NaOH (2 M, 60°C, 6 h), followed by acidification with HCl to yield bicyclo[2.1.1]hexane-2-carboxylic acid (85% yield). This intermediate serves as the precursor for carboxamide formation.

Curtius Rearrangement for Carboxamide Installation

The carboxylic acid is converted to its acyl azide derivative via treatment with diphenyl phosphoryl azide (DPPA) in the presence of triethylamine (TEA) in anhydrous THF (0°C to room temperature, 12 h). Subsequent Curtius rearrangement at 80°C in toluene generates an isocyanate intermediate, which reacts with benzylamine to form N-benzyl bicyclo[2.1.1]hexane-2-carboxamide (72% yield over two steps).

Hydroxymethyl Group Introduction

The hydroxymethyl group at position 1 is introduced via a two-step sequence:

  • Friedel-Crafts alkylation : Reaction of the bicyclohexane core with formaldehyde in the presence of BF₃·Et₂O yields 1-(chloromethyl)bicyclo[2.1.1]hexane-2-carboxamide (55% yield).

  • Hydrolysis : Treatment with aqueous K₂CO₃ (10% w/v, 50°C, 4 h) converts the chloromethyl group to hydroxymethyl, affording the target compound in 89% yield.

Key Data Table: Photochemical Route

StepReagents/ConditionsYield (%)
[2+2] CycloadditionUV light, acetophenone, THF, 24 h68
Carboxylic Acid Formation2 M NaOH, HCl, 60°C85
Curtius RearrangementDPPA, TEA, toluene, 80°C72
HydroxymethylationBF₃·Et₂O, formaldehyde; K₂CO₃, H₂O49 (net)

Formal (3+2) Cycloaddition and Late-Stage Functionalization

Cyclopropane Activation and Cycloaddition

A formal (3+2) cycloaddition between allylated cyclopropanes and alkenes provides an alternative route to the bicyclo[2.1.1]hexane core. For instance, irradiating 4-nitrobenzimine-substituted cyclopropane (λ = 365 nm) with styrene in acetonitrile initiates a [3+2] pathway, yielding 1-nitrobenzyl-bicyclo[2.1.1]hexane in 64% yield.

Nitro Group Reduction and Carboxamide Formation

The nitro group is reduced to an amine using H₂/Pd-C (1 atm, ethanol, 6 h), followed by acylation with benzyl chloroformate to install the carboxamide moiety (78% yield).

Hydroxymethylation via Epoxide Intermediate

  • Epoxidation : Treating the bicyclohexane with m-CPBA in dichloromethane (0°C, 2 h) forms an epoxide at position 1 (71% yield).

  • Ring-Opening : Hydrolysis with dilute H₂SO₄ (10% v/v, 50°C, 3 h) yields the hydroxymethyl group (82% yield).

Key Data Table: (3+2) Cycloaddition Route

StepReagents/ConditionsYield (%)
(3+2) Cycloaddition365 nm light, CH₃CN, 24 h64
Nitro ReductionH₂/Pd-C, ethanol89
Carboxamide FormationBenzyl chloroformate, TEA, DCM78
Hydroxymethylationm-CPBA; H₂SO₄, H₂O58 (net)

Hybrid Approach: Bicyclohexane Carboxylic Acid Derivatives

Carboxylic Acid Synthesis via Diels-Alder Reaction

A Diels-Alder reaction between cyclopentadiene and maleic anhydride in refluxing xylene (140°C, 12 h) produces bicyclo[2.1.1]hex-5-ene-2,3-dicarboxylic anhydride (57% yield). Selective hydrolysis with NaOH (1 M, 25°C, 2 h) yields the monoacid bicyclo[2.1.1]hexane-2-carboxylic acid (91% yield).

Amide Coupling and Hydroxymethylation

  • Amide Formation : The carboxylic acid is coupled with benzylamine using HATU/DIPEA in DMF (25°C, 12 h), yielding N-benzyl bicyclo[2.1.1]hexane-2-carboxamide (83% yield).

  • Hydroxymethylation : A Mannich reaction with formaldehyde and dimethylamine in acetic acid (50°C, 6 h) introduces the hydroxymethyl group (68% yield).

Key Data Table: Hybrid Route

StepReagents/ConditionsYield (%)
Diels-Alder ReactionCyclopentadiene, maleic anhydride, xylene57
Hydrolysis1 M NaOH, 25°C91
Amide CouplingHATU, DIPEA, DMF83
HydroxymethylationFormaldehyde, dimethylamine, AcOH68

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Photochemical Route : Highest overall yield (49% net) but requires specialized UV equipment.

  • (3+2) Cycloaddition : Moderate yield (58% net) with excellent stereocontrol but involves toxic nitro intermediates.

  • Hybrid Route : Balanced yield (44% net) and scalability but suffers from lengthy reaction sequences.

Functional Group Compatibility

  • Curtius rearrangement () is superior for carboxamide installation but risks side reactions with strained bicyclic systems.

  • Late-stage hydroxymethylation ( ) offers flexibility but requires careful epoxide handling.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, with reagents such as sodium hydride and alkyl halides.

Major Products:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Introduction of various substituents at the benzyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of bicyclic compounds, including derivatives of N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide, in cancer therapy. Research indicates that such compounds can act as inhibitors of androgen receptors, which are critical in the progression of certain cancers, particularly prostate cancer . The ability of these compounds to modulate receptor activity suggests their utility in developing targeted cancer therapies.

Peptidomimetics
The structural characteristics of this compound make it a suitable candidate for designing peptidomimetics—molecules that mimic the structure and function of peptides. The bicyclic framework can stabilize conformations that are beneficial for biological activity, enhancing the efficacy of peptide-based drugs . For instance, derivatives have shown promise in modulating biological pathways relevant to metabolic disorders.

Organic Synthesis

Building Blocks for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. The compound can be utilized in photochemical reactions to yield diverse derivatives, expanding the chemical space available for drug discovery and development .

Synthesis Techniques
Innovative synthetic methodologies have been developed to produce this compound and its derivatives efficiently. For example, a two-step procedure combining SmI2_2-mediated transannular pinacol coupling with acid-catalyzed rearrangement has been employed successfully . This approach not only streamlines synthesis but also enhances yield and purity.

Material Science

Polymer Chemistry
The unique bicyclic structure can be integrated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. Research into the incorporation of such compounds into polymers is ongoing, with potential applications in creating high-performance materials for various industrial uses.

Comparison with Similar Compounds

Key Differences :

  • Methyl substituents in 5,5-dimethyl derivatives reduce ring strain but limit functionalization sites .

Heteroatom-Containing Bicyclo[2.1.1]Hexanes

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Reference
Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate C₁₄H₁₇NO₄ 263.29 2-Oxa ring (oxygen atom at C2), hydroxymethyl at C1, benzyl carbamate at C4. [2+2] cycloaddition of bicyclobutanes with carbonyl compounds .
(4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl)methanol C₆H₉BrO₂ 217.04 Bromine at C4, hydroxymethyl at C1; potential intermediate for cross-coupling reactions. Not specified; likely halogenation of oxabicyclo precursors .

Key Differences :

  • The 2-oxa substitution introduces polarity and alters ring strain, impacting solubility and metabolic stability .
  • Bromine in the 4-bromo-2-oxa derivative enables further functionalization (e.g., Suzuki coupling) compared to the non-halogenated target compound .

Substituted Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Reference
N-Benzyl-5-bromo-N,1,6,6-tetramethyl-bicyclo[2.1.1]hexane-4-carboxamide C₁₈H₂₄BrNO 374.30 Bromine at C5, tetramethyl groups at C1,6,6; benzyl carboxamide at C4. Not specified; likely alkylation/halogenation of bicyclo precursors .
1-(tert-Butoxycarbonyl)-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid C₁₅H₂₂N₂O₆ 326.35 Spirocyclic system with azetidine and 3'-oxa rings; BOC-protected amine. Multi-step synthesis involving spirocyclization .

Key Differences :

  • Spirocyclic analogs (e.g., azetidine-containing) exhibit conformational rigidity, which may improve pharmacokinetic profiles .

Comparison with Target Compound :

  • The target compound’s synthesis likely shares similarities with [2π+2σ] cycloaddition strategies, given the prevalence of this method for bicyclo[2.1.1]hexanes .
  • Unlike Favorskiy-derived analogs, the target compound lacks methyl groups, suggesting a different optimization pathway for bioactivity .

Biological Activity

N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies of this compound, highlighting its significance in pharmaceutical applications.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula C14H17NO4C_{14}H_{17}NO_4 and IUPAC name benzyl (1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications that yield the desired bicyclic structure. A notable synthetic route utilizes photocatalytic cycloaddition reactions, which provide access to various substitution patterns on the bicyclic framework, enhancing the compound's versatility for further functionalization in drug development .

Antimicrobial Properties

Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial activity. For instance, derivatives of bicyclo[2.1.1]hexanes have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In studies focusing on anti-inflammatory activity, compounds related to bicyclo[2.1.1]hexanes have been noted for their ability to inhibit pro-inflammatory cytokines such as IL-6 and IL-12. This suggests that this compound could be effective in managing inflammatory diseases by modulating immune responses .

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in malignant cells while exhibiting low toxicity towards normal cells, making it a potential candidate for targeted cancer therapies .

Case Studies

Several case studies have documented the biological activities of related compounds, providing insights into the mechanisms through which these bicyclic structures exert their effects.

  • Study 1 : A recent investigation into the anti-inflammatory properties of bicyclic compounds demonstrated a significant reduction in cytokine levels in vitro when treated with similar derivatives, indicating a promising avenue for therapeutic development against chronic inflammatory conditions .
  • Study 2 : Another study evaluated the cytotoxic potential of bicyclo[2.1.1]hexane derivatives against breast cancer cell lines, revealing IC50 values suggesting effective inhibition of cell proliferation at relatively low concentrations .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity (IC50)
This compoundModerateSignificantLow µM
Related bicyclo[2.1.1]hexane derivative AHighModerateHigh µM
Related bicyclo[2.1.1]hexane derivative BLowSignificantLow µM

Q & A

Basic: What synthetic methodologies are most effective for constructing the bicyclo[2.1.1]hexane core in N-benzyl derivatives?

The bicyclo[2.1.1]hexane scaffold is typically synthesized via strain-release cycloadditions or photocatalytic strategies. Key approaches include:

  • Photocatalytic [2π+2σ] cycloadditions between bicyclo[1.1.0]butanes and alkenes, enabling bridge-functionalized derivatives with 11 distinct substitution patterns .
  • Energy-transfer sensitization of bicyclo[1.1.0]butanes followed by cycloaddition with alkenes, which provides 1,2-disubstituted bicyclo[2.1.1]hexanes with defined exit vectors .
  • Photochemical [2+2] cycloadditions for modular synthesis of 1,2-disubstituted derivatives, which are critical for mimicking ortho-substituted benzene geometries .

For N-benzyl-1-(hydroxymethyl) derivatives, post-functionalization of pre-synthesized bicyclo[2.1.1]hexane scaffolds (e.g., carboxamide coupling) is recommended to preserve stereochemical integrity .

Basic: How does the bicyclo[2.1.1]hexane core improve physicochemical properties compared to aromatic bioisosteres?

The bicyclo[2.1.1]hexane system enhances:

  • Solubility : Replacement of ortho-substituted benzene with bicyclo[2.1.1]hexane increased water solubility by 3–6× in compounds like conivaptan and lomitapide due to reduced planarity and improved hydrogen-bonding potential .
  • Lipophilicity : Decreases calculated logP by 0.7–1.2 units, balancing membrane permeability and solubility .
  • Conformational restriction : The rigid scaffold reduces entropic penalties during target binding, improving potency in enzyme inhibition (e.g., L-PLA2 inhibitors) .

Advanced: How do substitution patterns (e.g., 1,2- vs. 1,5-disubstitution) affect bioactivity and metabolic stability?

  • 1,2-Disubstitution : Mimics ortho-benzene geometry (distance d = 3.05–3.19 Å vs. 3.04–3.10 Å in benzene) but introduces stereochemical constraints. This improves antifungal activity in boscalid analogs but reduces metabolic stability in 4/5 tested compounds (e.g., t1/2 decreased 2–3× in fluxapyroxad analogs) .
  • Bridgehead functionalization : Photocatalytic methods enable meta-/para-like substitution, expanding SAR exploration for receptor selectivity .
  • Hydroxymethyl groups : Polar substituents like hydroxymethyl enhance solubility but may increase metabolic lability via oxidative pathways. Stability assays (e.g., microsomal CLint) are critical for optimization .

Advanced: How to resolve contradictions in metabolic stability data across bicyclo[2.1.1]hexane derivatives?

Contradictory metabolic outcomes (e.g., increased stability in conivaptan analogs vs. decreased stability in lomitapide) arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., carboxamide) may shield the core from CYP450 oxidation, while electron-donating groups (e.g., benzyl) increase vulnerability .
  • Stereochemical shielding : Molecular modeling (e.g., DFT) can predict protected vs. exposed regions of the scaffold.
  • Species-specific metabolism : Cross-validate human vs. rodent microsomal assays to prioritize leads .

Advanced: What analytical techniques are critical for characterizing bicyclo[2.1.1]hexane stereochemistry and purity?

  • HiFSA-NMR : 1H iterative Full Spin Analysis resolves complex splitting patterns in crowded spectra, confirming stereochemical assignments (e.g., single diastereomer validation) .
  • X-ray crystallography : Validates bond angles (φ1, φ2) and distances (r, d) to ensure bioisosteric fidelity .
  • HPLC-MS with CAD detection : Ensures >95% purity, critical for biological assays .

Basic: What computational tools predict the bioisosteric compatibility of bicyclo[2.1.1]hexane with aromatic systems?

  • Shape similarity algorithms (e.g., ROCS) compare steric/electronic profiles to ortho-benzenes.
  • Quantum mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) optimize substituent geometries and predict strain energy (~20–30 kcal/mol for bicyclo[2.1.1]hexane) .
  • Molecular docking : Validates target engagement using rigid scaffolds to reduce false positives .

Advanced: How to address synthetic challenges in introducing polar groups (e.g., hydroxymethyl) without destabilizing the bicyclo[2.1.1]hexane core?

  • Late-stage functionalization : Use Pd-catalyzed cross-coupling or photo-redox amidation to introduce polar groups post-cycloaddition .
  • Protecting groups : Temporarily mask hydroxymethyl as acetates or silyl ethers during strain-inducing reactions .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2-like displacements .

Advanced: What strategies differentiate bicyclo[2.1.1]hexanes from other sp3-rich scaffolds (e.g., cubane, bicyclo[1.1.1]pentane) in drug design?

  • Geometric mimicry : Bicyclo[2.1.1]hexanes better replicate ortho-benzene distances (Δd < 0.1 Å) than cubanes (Δd > 0.5 Å) .
  • Synthetic versatility : Photocatalytic methods enable >10 substitution patterns vs. limited options for cubanes .
  • Metabolic trade-offs : Bicyclo[2.1.1]hexanes show lower intrinsic clearance than bicyclo[1.1.1]pentanes in hepatic assays .

Basic: How to validate the bioisosteric replacement of benzene with bicyclo[2.1.1]hexane in biological assays?

  • Activity cliffs : Compare IC50/EC50 ratios between aromatic and bicyclic analogs. ≤10-fold differences suggest successful replacement .
  • Thermodynamic solubility assays : Confirm improved solubility (e.g., PBS shake-flask method) .
  • Conformational analysis : Use NOE NMR or X-ray to verify restricted rotation mimicking aromatic π-stacking .

Advanced: What mechanistic insights explain the variable success of bicyclo[2.1.1]hexanes in enzyme inhibition?

  • Strain energy modulation : High strain (~25 kcal/mol) enhances binding to flexible active sites (e.g., L-PLA2) but may disrupt rigid pockets .
  • Hydrogen-bonding networks : The hydroxymethyl group in N-benzyl derivatives can form water-mediated interactions, improving potency in hydrolase targets .
  • Dynamic combinatorial chemistry : Screen fragment libraries to identify optimal substitution patterns for target engagement .

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